molecular formula C26H23N3O2S B395300 2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B395300
M. Wt: 441.5g/mol
InChI Key: CGLWHPDRLXTWGC-WEMUOSSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the condensation of an indole derivative with a benzothiophene carboxamide under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives .

Scientific Research Applications

2-[(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5g/mol

IUPAC Name

2-[(E)-(2-oxo-1-prop-2-enylindol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H23N3O2S/c1-2-16-29-20-14-8-6-12-18(20)23(26(29)31)28-25-22(19-13-7-9-15-21(19)32-25)24(30)27-17-10-4-3-5-11-17/h2-6,8,10-12,14H,1,7,9,13,15-16H2,(H,27,30)/b28-23+

InChI Key

CGLWHPDRLXTWGC-WEMUOSSPSA-N

SMILES

C=CCN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C(=O)NC5=CC=CC=C5)C1=O

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=N\C3=C(C4=C(S3)CCCC4)C(=O)NC5=CC=CC=C5)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C(=O)NC5=CC=CC=C5)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.